(4-Cyclopropylphenyl)methanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-cyclopropylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-8-1-3-9(4-2-8)10-5-6-10;/h1-4,10H,5-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKQDZQZXNXCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118184-65-9 | |
| Record name | Benzenemethanamine, 4-cyclopropyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118184-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-cyclopropylphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance in Advanced Organic Synthesis Research
The utility of (4-Cyclopropylphenyl)methanamine (B54498) hydrochloride in advanced organic synthesis stems from the advantageous properties conferred by its constituent parts. The cyclopropyl (B3062369) group, a small, highly strained carbocycle, is known to impart favorable characteristics to larger molecules, such as metabolic stability and enhanced potency in biologically active compounds. The primary amine group, presented as a stable hydrochloride salt, serves as a versatile handle for a wide array of chemical transformations.
A common and efficient method for the synthesis of the parent amine, (4-Cyclopropylphenyl)methanamine, is through the reductive amination of 4-cyclopropylbenzaldehyde (B1279468). This reaction typically involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced to the desired amine. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) and catalytic hydrogenation. The resulting amine can then be readily converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and ease of handling for subsequent synthetic applications.
| Reagent/Step | Description |
| Starting Material | 4-Cyclopropylbenzaldehyde |
| Amine Source | Ammonia or an ammonia equivalent |
| Reducing Agent | e.g., Sodium Borohydride, H2/Catalyst |
| Final Step | Treatment with Hydrochloric Acid |
Role As a Strategic Building Block in Complex Molecular Architectures
Established Synthetic Routes and Strategies
The traditional synthesis of this compound is typically a multi-step process that begins with a suitable precursor and culminates in the formation and isolation of the hydrochloride salt.
Precursor-Based Synthesis Pathways
The selection of an appropriate starting material is crucial for an efficient synthetic route. Two primary precursors for the synthesis of (4-cyclopropylphenyl)methanamine are 4-cyclopropylbenzonitrile (B73310) and 4-cyclopropylbenzaldehyde.
The synthesis of these precursors often begins with the modification of a benzene (B151609) ring. For instance, 4-bromobenzonitrile (B114466) can undergo a Suzuki-Miyaura coupling reaction with cyclopropylboronic acid to yield 4-cyclopropylbenzonitrile. Similarly, 4-bromobenzaldehyde (B125591) can be converted to 4-cyclopropylbenzaldehyde via the same cross-coupling methodology.
| Precursor | Synthetic Method from Benzene Derivative | Key Reagents |
| 4-Cyclopropylbenzonitrile | Suzuki-Miyaura coupling of 4-bromobenzonitrile | Cyclopropylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) |
| 4-Cyclopropylbenzaldehyde | Suzuki-Miyaura coupling of 4-bromobenzaldehyde | Cyclopropylboronic acid, Palladium catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3) |
Methodologies for (4-Cyclopropylphenyl)methanamine Base Preparation
Once the precursor is obtained, the next step is the formation of the primary amine, (4-cyclopropylphenyl)methanamine. The two most common methods are the reduction of the nitrile and the reductive amination of the aldehyde.
Reduction of 4-Cyclopropylbenzonitrile: This is a widely used method for the synthesis of benzylamines. The nitrile group is reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common and efficient method.
| Reducing Agent/Catalyst | Reaction Conditions | Solvent | Typical Yield |
| H2 / Raney Nickel | High pressure and temperature | Methanol (B129727) or Ethanol with Ammonia (B1221849) | > 90% |
| H2 / Palladium on Carbon (Pd/C) | Moderate pressure and temperature | Methanol or Ethanol | 85-95% |
| Lithium Aluminum Hydride (LiAlH4) | 0°C to room temperature | Anhydrous THF or Diethyl ether | 80-90% |
| Sodium Borohydride (B1222165) (NaBH4) / Cobalt(II) Chloride | Room temperature | Methanol or Ethanol | 75-85% |
Reductive Amination of 4-Cyclopropylbenzaldehyde: This method involves the reaction of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the primary amine. This can often be performed as a one-pot reaction. wikipedia.orgpearson.com
| Amine Source | Reducing Agent | Reaction Conditions | Solvent | Typical Yield |
| Ammonia (aqueous or gas) | H2 / Raney Nickel | Moderate pressure and temperature | Methanol or Ethanol | 80-90% |
| Ammonium (B1175870) acetate | Sodium cyanoborohydride (NaBH3CN) | Room temperature, pH control | Methanol | 70-85% |
| Ammonium formate | Formic acid (Leuckart-Wallach reaction) | Elevated temperature | Formic acid | 60-75% |
Controlled Salt Formation and Isolation Techniques
The final step is the conversion of the (4-cyclopropylphenyl)methanamine free base into its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The control of this process is vital for obtaining a pure, crystalline product.
The amine is usually dissolved in a suitable organic solvent, such as isopropanol, ethanol, or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent, or gaseous hydrogen chloride, is then added, often at a controlled temperature to manage the exothermic reaction and promote the formation of well-defined crystals. The resulting precipitate is then isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.
| Solvent for Crystallization | Method of HCl Addition | Key Parameters for Control |
| Isopropanol | Isopropanolic HCl | Temperature, rate of addition, stirring speed |
| Ethyl acetate | Gaseous HCl or HCl in ethyl acetate | Temperature, concentration of amine solution |
| Diethyl ether | Ethereal HCl | Low temperature to manage solubility |
Innovative Synthetic Approaches and Process Enhancement
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the production of amines and their salts.
Green Chemistry Principles and Sustainable Synthesis Protocols
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. rsc.org For the synthesis of this compound, this can involve several strategies:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water or supercritical fluids, in the synthetic steps.
Catalytic Processes: Employing catalytic reduction methods over stoichiometric reducing agents like LiAlH4 to minimize waste. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, being a one-pot reaction, often has a higher atom economy than multi-step processes. walisongo.ac.id
Energy Efficiency: Utilizing milder reaction conditions, for example, through the use of more active catalysts that allow for lower temperatures and pressures.
Chemo- and Regioselective Synthetic Pathways
Chemo- and regioselectivity are crucial in complex syntheses to avoid the need for protecting groups and to reduce the number of synthetic steps. While the synthesis of (4-cyclopropylphenyl)methanamine is relatively straightforward, these principles become important when considering more complex derivatives.
For instance, in a molecule with multiple reducible functional groups, a chemoselective reducing agent would be required to selectively reduce the nitrile or aldehyde without affecting other groups. The choice of catalyst in Suzuki-Miyaura coupling can also influence the regioselectivity of the reaction if multiple reactive sites are present on the aromatic ring. While not extensively documented for this specific molecule, ongoing research into selective catalysis is a key area for process enhancement in amine synthesis. nih.gov
Scalable Synthesis and Process Optimization for Research Applications
Route 1: Reductive Amination of 4-Cyclopropylbenzaldehyde
Reductive amination is a widely employed and highly efficient method for the formation of amines from carbonyl compounds. In the context of synthesizing (4-Cyclopropylphenyl)methanamine, this process involves the reaction of 4-cyclopropylbenzaldehyde with an ammonia source, followed by the in-situ reduction of the resulting imine intermediate.
Synthesis of 4-Cyclopropylbenzaldehyde: A scalable synthesis of 4-cyclopropylbenzaldehyde can be achieved through the oxidation of 4-cyclopropylbenzyl alcohol. Various oxidation protocols can be employed, with process optimization focusing on the use of cost-effective and environmentally benign oxidizing agents, as well as simplifying the work-up and purification procedures.
Optimization of Reductive Amination: The key to a successful and scalable reductive amination lies in the careful selection of the reducing agent and the optimization of reaction parameters. For large-scale research applications, catalytic hydrogenation is often preferred over stoichiometric metal hydride reagents due to its higher atom economy and reduced waste generation.
Key parameters for optimization include:
Catalyst Selection: Various heterogeneous catalysts such as Raney Nickel, Palladium on carbon (Pd/C), and Platinum on carbon (Pt/C) are effective. The choice of catalyst can significantly impact reaction time, temperature, and pressure requirements.
Ammonia Source: Anhydrous ammonia or a solution of ammonia in an alcohol (e.g., methanol or ethanol) can be used. The concentration and excess of ammonia are critical parameters to control to drive the reaction to completion and minimize side products.
Hydrogen Pressure and Temperature: Optimizing these parameters is crucial for achieving a high conversion rate while maintaining selectivity and minimizing catalyst deactivation.
Below is a data table summarizing typical reaction conditions and outcomes for the scalable reductive amination of 4-cyclopropylbenzaldehyde.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Raney Nickel | 5% Pd/C | 10% Pt/C |
| Catalyst Loading (w/w) | 10% | 2% | 1% |
| Solvent | Methanol | Ethanol | Methanol |
| Ammonia Source | 7N NH3 in MeOH | Anhydrous NH3 | 7N NH3 in MeOH |
| Hydrogen Pressure | 50 psi | 100 psi | 60 psi |
| Temperature | 25 °C | 50 °C | 30 °C |
| Reaction Time | 12 h | 6 h | 8 h |
| Yield of Amine | >95% | >98% | >97% |
Route 2: Catalytic Hydrogenation of 4-Cyclopropylbenzonitrile
An alternative and often more direct scalable route involves the catalytic hydrogenation of 4-cyclopropylbenzonitrile. This method is attractive due to the commercial availability of various substituted benzonitriles and the high efficiency of nitrile reduction.
Synthesis of 4-Cyclopropylbenzonitrile: For research applications requiring large quantities, 4-cyclopropylbenzonitrile can be synthesized from 4-bromobenzonitrile via a Suzuki-Miyaura coupling with a cyclopropylboronic acid derivative. Optimization of this step would focus on catalyst loading, base selection, and solvent choice to maximize yield and facilitate purification.
Optimization of Catalytic Hydrogenation: The reduction of the nitrile group to a primary amine is a well-established industrial process that can be adapted for research scale-up. The primary challenge is to achieve high selectivity for the primary amine and avoid the formation of secondary and tertiary amine byproducts.
Process optimization parameters include:
Catalyst System: Raney Nickel and Raney Cobalt are highly effective and commonly used catalysts for nitrile hydrogenation. Precious metal catalysts like Rhodium on alumina (B75360) can also be employed for enhanced selectivity under milder conditions.
Reaction Modifiers: The addition of a base, such as sodium hydroxide (B78521) or ammonia, can significantly suppress the formation of secondary and tertiary amines.
Hydrogen Pressure and Temperature: Higher pressures and temperatures generally increase the reaction rate but may also lead to over-reduction or side reactions. Careful optimization is required to find the optimal balance.
Solvent: The choice of solvent can impact catalyst activity and selectivity. Ethers like tetrahydrofuran (B95107) (THF) or dioxane, and alcohols are common choices.
The following data table illustrates the impact of different catalytic systems on the hydrogenation of 4-cyclopropylbenzonitrile.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Raney Nickel | Raney Cobalt | 5% Rh/Al2O3 |
| Catalyst Loading (w/w) | 15% | 10% | 3% |
| Solvent | THF | Dioxane | Methanol |
| Additive | 2 eq. NaOH | Anhydrous NH3 | None |
| Hydrogen Pressure | 500 psi | 800 psi | 200 psi |
| Temperature | 100 °C | 120 °C | 60 °C |
| Reaction Time | 8 h | 6 h | 12 h |
| Selectivity for Primary Amine | >90% | >95% | >98% |
| Yield of Amine | >85% | >90% | >95% |
Final Salt Formation and Purification
Regardless of the synthetic route chosen to obtain the free base, (4-Cyclopropylphenyl)methanamine, the final step involves the formation of the hydrochloride salt. This is typically achieved by dissolving the crude amine in a suitable solvent, such as diethyl ether, ethyl acetate, or isopropanol, and treating it with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) or by bubbling anhydrous HCl gas through the solution.
Process optimization for this step focuses on:
Solvent Selection: The choice of solvent is critical for obtaining a crystalline and easily filterable salt. The ideal solvent should provide good solubility for the free base and poor solubility for the hydrochloride salt.
Control of Stoichiometry: Precise control of the amount of HCl added is necessary to ensure complete conversion to the salt without introducing excess acid, which can complicate purification.
Crystallization Conditions: Controlling the temperature and cooling rate during crystallization can significantly impact the particle size and purity of the final product.
The resulting this compound is then typically isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final product in high purity, suitable for a wide range of research applications.
Chemical Reactivity and Derivatization of 4 Cyclopropylphenyl Methanamine Hydrochloride
Reactivity of the Primary Amine Moiety
The primary aminomethyl group (-CH₂NH₂) is the most reactive site for many chemical transformations. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows for a wide array of derivatization strategies.
Nucleophilic Reactivity in Carbon-Heteroatom Bond Formation
The lone pair of electrons on the nitrogen atom of (4-cyclopropylphenyl)methanamine (B54498) makes it a potent nucleophile, readily participating in reactions that form new carbon-nitrogen bonds. evitachem.com This nucleophilicity is the basis for its utility in constructing more complex molecular architectures.
A fundamental example of this reactivity is its participation in nucleophilic substitution reactions with alkyl halides. The amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. This process is a cornerstone of amine synthesis and modification. tcichemicals.com Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds between amines and aryl halides, catalyzed by palladium complexes. tcichemicals.comrsc.org While typically used to arylate amines, the principles underscore the nucleophilic character of the amine group.
The table below summarizes representative C-N bond-forming reactions.
| Reaction Type | Electrophile | Product Type | General Conditions |
| Nucleophilic Substitution | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, Organic Solvent |
| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) | N-Aryl Amine | Palladium Catalyst, Ligand, Base |
| Mitsunobu Reaction | Alcohol (R-OH) | N-Alkyl Amine | DEAD or DIAD, PPh₃ |
Acylation Reactions, Including Specialized Reagents (e.g., Vilsmeier Reagent)
Primary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond after the elimination of a leaving group (e.g., HCl or a carboxylate). This reaction is a robust and widely used method for protecting the amine group or for synthesizing amide-containing target molecules.
Specialized reagents can also be employed for related transformations. The Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a chloroiminium ion. wikipedia.orgwikipedia.org While its primary application is the formylation of electron-rich aromatic rings (the Vilsmeier-Haack reaction), it can also react with nucleophiles, including primary amines. wikipedia.orgorganic-chemistry.orgmychemblog.com The reaction of a primary amine with the Vilsmeier reagent can lead to the formation of formamidinium salts.
Below is a table detailing common acylation reactions.
| Acylating Agent | Reagent Class | Product |
| Acetyl Chloride | Acyl Halide | N-(4-cyclopropylbenzyl)acetamide |
| Acetic Anhydride | Acid Anhydride | N-(4-cyclopropylbenzyl)acetamide |
| Vilsmeier Reagent | Chloroiminium Ion | N,N'-disubstituted formamidinium salt |
Alkylation Reactions for Secondary and Tertiary Amine Formation
The primary amine of (4-cyclopropylphenyl)methanamine can be sequentially alkylated to form secondary and tertiary amines. The reaction with one equivalent of an alkyl halide introduces a single alkyl group, yielding a secondary amine. evitachem.com A subsequent alkylation can then produce a tertiary amine. nih.gov However, this direct alkylation method can be difficult to control, often resulting in a mixture of mono-, di-alkylated products, and even the quaternary ammonium (B1175870) salt due to the increasing nucleophilicity of the intermediate secondary and tertiary amines.
To achieve more selective alkylation, reductive amination is a preferred alternative. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the corresponding secondary or tertiary amine. This method offers greater control and generally provides higher yields of the desired product.
| Alkylation Method | Reagents | Product Type | Key Features |
| Direct Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine | Risk of over-alkylation |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | High selectivity, good yields |
Multi-Component Reactions (e.g., Ugi Reaction)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. (4-Cyclopropylphenyl)methanamine is an ideal amine component for such transformations.
The Ugi four-component reaction (U-4CR) is a prominent example. wikipedia.orgnih.gov This reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. organic-chemistry.orgresearchgate.net The reaction proceeds through the initial formation of an imine from the amine and the carbonyl compound. wikipedia.org This imine is then protonated by the carboxylic acid and attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final stable bis-amide product. wikipedia.org The Ugi reaction is renowned for its high atom economy and its ability to rapidly generate complex, peptide-like molecules from simple precursors, making it a powerful tool in combinatorial chemistry and drug discovery. organic-chemistry.orgnih.gov
| Ugi Reaction Component | Role | Example |
| (4-Cyclopropylphenyl)methanamine | Amine | Provides the N-benzyl backbone |
| Benzaldehyde | Carbonyl Compound | Forms imine intermediate |
| Acetic Acid | Carboxylic Acid | Proton source and acyl donor |
| tert-Butyl isocyanide | Isocyanide | Provides the carboxamide moiety |
Transformations of the Phenyl and Cyclopropyl (B3062369) Moieties
While the amine group is often the primary site of reactivity, the aromatic ring and the cyclopropyl substituent can also undergo specific chemical transformations, further expanding the synthetic utility of the molecule.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of (4-cyclopropylphenyl)methanamine can undergo electrophilic aromatic substitution (SₑAr) reactions. evitachem.comwikipedia.org In these reactions, an electrophile attacks the electron-rich π-system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate (an arenium ion or Wheland intermediate). masterorganicchemistry.com Aromaticity is subsequently restored by the loss of a proton from the site of attack. total-synthesis.com
The regiochemical outcome of the substitution is controlled by the existing substituents on the ring: the aminomethyl group (-CH₂NH₂) and the cyclopropyl group. Both the aminomethyl group (via hyperconjugation and weak induction) and the cyclopropyl group are activating and ortho-, para-directing. wikipedia.org Since these two groups are in a para-relationship to each other, their directing effects are additive. They will both activate the positions ortho to themselves, which are the 2, 3, 5, and 6 positions of the ring. Therefore, incoming electrophiles will be directed to these vacant positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.
It is important to note that the reaction conditions must be chosen carefully. The primary amine is basic and can react with the strong Lewis or Brønsted acids often used to catalyze these reactions. Therefore, it is common practice to protect the amine group, for example, by converting it into an amide, before carrying out the electrophilic aromatic substitution. The amide is still an ortho-, para-director but is less activating than the free amine, which can help control the reaction.
Functionalization of the Cyclopropyl Group
The cyclopropyl group, a three-membered carbocycle, imparts unique chemical properties to molecules due to its significant ring strain. researchgate.net This strain results in C-C bonds with enhanced p-character, making the cyclopropyl moiety electronically similar to a double bond in some respects. researchgate.netdigitellinc.com Consequently, the cyclopropyl ring in (4-Cyclopropylphenyl)methanamine hydrochloride is a site for potential chemical modification, although direct functionalization can be challenging and often requires specific catalytic systems.
Transition-metal-catalyzed C-H functionalization represents a modern approach to modify existing cyclopropane (B1198618) rings. nih.gov For instance, palladium-catalyzed C-H arylation has been used to create complex cyclopropyl-containing structures, demonstrating that the C-H bonds of the cyclopropyl ring can be selectively activated. nih.gov Such methods could theoretically be applied to introduce aryl groups onto the cyclopropyl moiety of (4-Cyclopropylphenyl)methanamine, although this would require careful optimization to avoid competing reactions at the aromatic ring or the amine.
Another potential route for functionalization involves radical reactions. The cyclopropyl ring can stabilize an adjacent radical, and radical-mediated processes have been developed for the modification of cyclopropane derivatives. beilstein-journals.org However, these reactions can sometimes lead to ring-opening, depending on the stability of the radical intermediates. beilstein-journals.org
It is important to note that the reactivity of the cyclopropyl group is influenced by the other functional groups present in the molecule. The aminomethyl and phenyl groups in (4-Cyclopropylphenyl)methanamine can direct or interfere with reactions intended for the cyclopropyl ring.
Ring-Opening Reactions of the Cyclopropyl System
The inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a pathway to linear structures. researchgate.net These reactions can be initiated by electrophiles, nucleophiles, radicals, or transition metals. researchgate.netnih.govbohrium.com
Acid-Catalyzed Ring Opening: In the presence of strong acids, such as Brønsted or Lewis acids, aryl-substituted cyclopropanes can undergo ring-opening. nih.govnih.gov The reaction typically proceeds through the formation of a carbocation intermediate. For a compound like (4-Cyclopropylphenyl)methanamine, protonation could occur at the cyclopropyl ring, leading to the formation of a benzylic carbocation, which is stabilized by the adjacent phenyl ring. This carbocation can then be trapped by a nucleophile. For example, reaction with benzene in the presence of a superacid like triflic acid can lead to the formation of a 1,3-diphenylpropane (B92013) derivative. nih.gov The regioselectivity of the ring-opening is dictated by the ability of the substituents to stabilize the resulting carbocation.
Radical Ring Opening: The cyclopropylcarbinyl radical is known to undergo a rapid ring-opening rearrangement to the homoallyl radical. This process can be exploited in synthetic chemistry. beilstein-journals.org For (4-Cyclopropylphenyl)methanamine, a radical generated on the aminomethyl carbon or the aromatic ring could potentially induce a ring-opening of the adjacent cyclopropyl group, although this is less common than direct reactions on the ring itself.
Transition Metal-Mediated Ring Opening: Various transition metals, including palladium, nickel, and rhodium, can catalyze the ring-opening of cyclopropanes. acs.org These reactions often involve the oxidative addition of a C-C bond of the cyclopropane to the metal center, followed by further transformations.
The table below summarizes the general conditions and expected outcomes for the ring-opening of aryl cyclopropanes.
| Reaction Type | Reagents/Conditions | Intermediate | Typical Product |
| Acid-Catalyzed | Strong Brønsted or Lewis Acids (e.g., TfOH, AlCl₃), Nucleophile (e.g., arenes) | Carbocation | 1,3-Difunctionalized propane (B168953) derivative |
| Radical-Mediated | Radical Initiator | Cyclopropylcarbinyl radical | Ring-opened alkene |
| Transition Metal-Catalyzed | Pd, Ni, or Rh complexes | Metallacyclobutane | Varies depending on subsequent steps |
Design and Synthesis of Derivatives and Analogues
Synthesis of Structurally Modified Analogues and Homologues
The synthesis of analogues and homologues of (4-Cyclopropylphenyl)methanamine is a key strategy in medicinal chemistry to explore structure-activity relationships. Modifications can be made to the aromatic ring, the cyclopropyl group, or the aminomethyl side chain.
Aromatic Ring Analogues: Analogues with substituents on the phenyl ring can be prepared by starting with appropriately substituted precursors. For instance, a substituted bromobenzene (B47551) could be subjected to a Suzuki or other cross-coupling reaction to introduce the cyclopropyl group, followed by elaboration of the aminomethyl side chain. Alternatively, electrophilic aromatic substitution reactions on a precursor like 4-cyclopropyltoluene could introduce functional groups, which are then carried through the synthetic sequence. msu.edu
Cyclopropyl Group Analogues: Modifications to the cyclopropyl ring itself can lead to interesting analogues. For example, methylated cyclopropyl homologues of related psychoactive compounds have been synthesized and evaluated. nih.gov These are typically prepared through cyclopropanation of a corresponding substituted alkene.
Side Chain Homologues: Homologues with a longer or shorter alkyl chain between the phenyl ring and the amine can be synthesized. For example, starting from (4-cyclopropylphenyl)acetic acid, a two-carbon side chain homologue could be prepared via standard amide coupling and reduction sequences.
The synthesis of a library of cyclopropane-containing compounds can be achieved through divergent strategies starting from a common bifunctional cyclopropane building block. nih.gov
Stereoselective Synthesis and Chiral Derivatization
While (4-Cyclopropylphenyl)methanamine is achiral, many of its derivatives and analogues can be chiral. The introduction of a substituent on the cyclopropyl ring or on the carbon atom bearing the amino group creates one or more stereocenters. The biological activity of such chiral molecules is often dependent on their absolute stereochemistry, making stereoselective synthesis a critical aspect of their preparation. nih.govresearchgate.net
Asymmetric Cyclopropanation: One of the most common methods for preparing enantiomerically enriched cyclopropanes is through the asymmetric cyclopropanation of alkenes. chemistryviews.org This can be achieved using chiral catalysts, such as those based on ruthenium, copper, or rhodium, in combination with a diazo compound. chemistryviews.org For example, a chiral Ru(II)-Pheox complex has been shown to catalyze the highly stereoselective cyclopropanation of olefins with diazo Weinreb amides. chemistryviews.org
Chiral Resolution: For racemic mixtures of chiral amines, resolution can be achieved through various methods. One common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, followed by separation of the diastereomers by crystallization. Another method involves enzymatic resolution, where a lipase (B570770) selectively acylates one enantiomer of the amine, allowing for the separation of the resulting amide from the unreacted enantiomer. google.com
Synthesis from Chiral Precursors: Enantiomerically pure cyclopropane derivatives can also be synthesized starting from a chiral pool material. For instance, D-glyceraldehyde has been used as a chiral precursor for the synthesis of various chiral cyclopropyl amino acids. researchgate.net
The table below highlights some approaches to stereoselective synthesis in the context of cyclopropylamines.
| Method | Description | Key Reagents/Components |
| Asymmetric Cyclopropanation | Catalytic transfer of a carbene to an alkene using a chiral catalyst to induce enantioselectivity. chemistryviews.org | Chiral Ru, Cu, or Rh catalysts; Diazo compounds |
| Enzymatic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture, allowing for separation. google.com | Lipase, acyl donor |
| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product or derivative. researchgate.net | e.g., D-glyceraldehyde, amino acids |
| Diastereoselective Substitution | Nucleophilic substitution on a chiral bromocyclopropane (B120050) precursor. ku.edumdpi.com | Chiral bromocyclopropane, nucleophile (e.g., anilines) |
Halogenation and Other Specific Functional Group Incorporations
The introduction of halogens and other functional groups onto the aromatic ring of (4-Cyclopropylphenyl)methanamine can significantly modulate its physicochemical and pharmacological properties. These modifications are typically achieved through electrophilic aromatic substitution (EAS). msu.eduwikipedia.org
Electrophilic Aromatic Halogenation: Halogenation of the benzene ring can be accomplished using elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst such as FeCl₃, FeBr₃, or AlCl₃. msu.educhemistrysteps.com The catalyst polarizes the halogen molecule, generating a potent electrophile (e.g., "Br⁺") that is attacked by the aromatic π-system. chemistrysteps.com The directing effects of the substituents on the ring determine the position of substitution. Both the cyclopropyl group and the alkylamine group are generally considered ortho-, para-directing and activating groups. wikipedia.org Therefore, halogenation of (4-Cyclopropylphenyl)methanamine would be expected to yield a mixture of products substituted at the positions ortho to the cyclopropyl and aminomethyl groups.
Nitration and Sulfonation: Other functional groups can be introduced via EAS. Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. minia.edu.egmasterorganicchemistry.com Sulfonation involves treatment with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). msu.edu These reactions would also be directed to the ortho and para positions relative to the existing activating groups.
The table below summarizes common electrophilic aromatic substitution reactions that could be applied to a (4-cyclopropylphenyl) moiety. msu.edulibretexts.org
| Reaction | Reagents | Electrophile (E⁺) | Expected Product Group |
| Bromination | Br₂, FeBr₃ | "Br⁺" | -Br |
| Chlorination | Cl₂, AlCl₃ | "Cl⁺" | -Cl |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ |
| Sulfonation | H₂SO₄, SO₃ | SO₃ | -SO₃H |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | -COR |
It is important to consider that the amine group in (4-Cyclopropylphenyl)methanamine is basic and can react with the Lewis or Brønsted acids used as catalysts in these reactions. This can lead to the formation of an ammonium salt, which would be a deactivating, meta-directing group. Therefore, protection of the amine group (e.g., as an amide) is often necessary before carrying out electrophilic aromatic substitution.
Applications of 4 Cyclopropylphenyl Methanamine Hydrochloride in Advanced Organic Synthesis
Utilization as a Precursor in Multi-step Organic Synthesis
The strategic incorporation of unique building blocks is a cornerstone of modern multi-step organic synthesis. Molecules like (4-Cyclopropylphenyl)methanamine (B54498) hydrochloride, which possess a combination of reactive functional groups and distinct structural motifs, are valuable starting materials for the construction of more complex molecular architectures.
Construction of Complex Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.gov The primary amine of (4-Cyclopropylphenyl)methanamine hydrochloride serves as a key functional handle for its incorporation into a variety of heterocyclic systems. For instance, it can be envisioned as a precursor in the synthesis of quinazolines, pyridines, or imidazoles through well-established synthetic methodologies. openmedicinalchemistryjournal.comnih.govnih.gov
One hypothetical application is in a multicomponent reaction to form a substituted quinazoline. In such a reaction, the amine would act as the nitrogen source, condensing with a suitable carbonyl compound and another reagent to build the heterocyclic core. The cyclopropylphenyl moiety would remain as a key substituent on the final molecule, influencing its steric and electronic properties.
Hypothetical Reaction Scheme: Synthesis of a Substituted Quinazoline
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |
| (4-Cyclopropylphenyl)methanamine | 2-Fluorobenzaldehyde | N-Bromosuccinimide | 2-((4-Cyclopropylphenyl)methylamino)benzonitrile derivative |
Assembly of Polyfunctionalized Organic Scaffolds
The assembly of polyfunctionalized organic scaffolds often relies on the sequential and orthogonal functionalization of a central building block. The structure of this compound offers two distinct points for diversification: the reactive primary amine and the cyclopropylphenyl ring. The amine can undergo a wide range of transformations, such as acylation, alkylation, or sulfonylation, to introduce new functional groups. The aromatic ring, while generally stable, can be subjected to electrophilic aromatic substitution reactions under appropriate conditions, allowing for the introduction of additional substituents. This dual reactivity allows for the systematic construction of molecules with tailored properties.
Contribution to Building Block Libraries and Combinatorial Chemistry Initiatives
Combinatorial chemistry and fragment-based drug discovery (FBDD) are powerful strategies for the rapid identification of new bioactive molecules. nih.govmdpi.commdpi.com These approaches rely on the availability of diverse and unique building blocks to generate large libraries of compounds for screening. The cyclopropyl (B3062369) group is a particularly valuable fragment in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and cell permeability. nih.gov
This compound, with its combination of a primary amine and a cyclopropylphenyl motif, would be a valuable addition to building block libraries. Its incorporation into a combinatorial synthesis workflow could lead to the generation of novel compound collections with significant structural diversity.
Illustrative Combinatorial Library Based on (4-Cyclopropylphenyl)methanamine
| Scaffold | Reagent A (Acylating Agents) | Reagent B (Alkylating Agents) | Resulting Compound Class |
| (4-Cyclopropylphenyl)methanamine | Acetyl chloride | Methyl iodide | N-acyl, N-alkyl (4-cyclopropylphenyl)methanamines |
| Benzoyl chloride | Ethyl bromide | ||
| Cyclopropanecarbonyl chloride | Propyl bromide |
Development as a Ligand in Catalysis Research
The development of novel ligands is crucial for advancing the field of transition metal catalysis. Nitrogen-containing compounds, in particular, have found widespread use as ligands in a variety of catalytic transformations, including palladium-catalyzed cross-coupling reactions. fishersci.co.ukresearchgate.netmdpi.com The amine functionality of this compound could be readily modified to create a bidentate or monodentate ligand. For example, reaction with a phosphine-containing electrophile could yield a P,N-ligand. The electronic properties of the cyclopropylphenyl group could influence the catalytic activity of the resulting metal complex.
Role in the Synthesis of Advanced Materials (e.g., Organic Frameworks, Small Molecule Semiconductors)
The synthesis of advanced materials with tailored electronic and photophysical properties is a rapidly growing area of research. Organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are constructed from organic linkers and inorganic nodes. nih.govnih.govresearchgate.net Small molecule semiconductors are key components in organic electronics. nih.govresearchgate.netekb.eg
While no specific examples exist, the rigid aromatic core and reactive amine of this compound make it a potential candidate for incorporation into such materials. After modification to introduce additional coordinating groups (e.g., carboxylic acids, pyridyls), the resulting molecule could serve as a linker in the synthesis of novel MOFs. The cyclopropyl substituent could influence the packing and electronic properties of the resulting framework. Similarly, derivatives of this compound could be explored as components of small molecule semiconductors, where the cyclopropyl group might impact charge transport properties.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
High-resolution spectroscopic methods are indispensable for the detailed structural analysis of (4-Cyclopropylphenyl)methanamine (B54498) hydrochloride, providing insights into its molecular framework, connectivity, and the electronic environment of its atoms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely utilized.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For (4-Cyclopropylphenyl)methanamine hydrochloride, these techniques confirm the presence and connectivity of the cyclopropyl (B3062369), phenyl, and methanamine moieties.
In a typical ¹H NMR spectrum, the protons of the cyclopropyl group would appear as a set of complex multiplets in the upfield region, characteristic of strained ring systems. The aromatic protons would present as two distinct doublets, indicative of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons of the methanamine group would likely appear as a singlet, while the amine protons would be a broad signal, the chemical shift of which can be dependent on concentration and solvent.
The ¹³C NMR spectrum would complement this information by showing distinct signals for each carbon atom in the molecule. The carbons of the cyclopropyl group would resonate at high field, while the aromatic carbons would appear in the typical downfield region. The benzylic carbon and any other aliphatic carbons would have characteristic chemical shifts.
Illustrative ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Cyclopropyl-H | 0.65-1.05 (m, 4H) | - |
| Cyclopropyl-CH | 1.85-1.95 (m, 1H) | - |
| Ar-H | 7.15 (d, 2H) | - |
| Ar-H | 7.25 (d, 2H) | - |
| CH₂-N | 4.05 (s, 2H) | - |
| NH₃⁺ | 8.50 (br s, 3H) | - |
| Cyclopropyl-CH₂ | - | 10.5 |
| Cyclopropyl-CH | - | 15.8 |
| CH₂-N | - | 45.2 |
| Ar-C (quaternary) | - | 128.5 |
| Ar-CH | - | 129.0 |
| Ar-CH | - | 130.0 |
| Ar-C (quaternary) | - | 145.0 |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For (4-Cyclopropylphenyl)methanamanamine hydrochloride, electrospray ionization (ESI) would likely be used. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base. The fragmentation pattern would likely involve the loss of the cyclopropyl group or cleavage of the benzylic C-N bond, leading to characteristic fragment ions that help to confirm the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary ammonium (B1175870) salt, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the aromatic ring. spectroscopyonline.comwpmucdn.com
Illustrative Spectroscopic Data for this compound
| Technique | Observed Features |
|---|---|
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 148.11, corresponding to the free base (C₁₀H₁₃N) |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3000-2800 (N-H stretch, ammonium), ~3100-3000 (Ar C-H stretch), ~1600 (N-H bend), ~1510, 1450 (Ar C=C stretch) |
Chromatographic Methods for Purity Assessment and Enantiomeric Analysis
Chromatographic techniques are essential for determining the purity of this compound and for separating its enantiomers if it is a racemic mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (with an acidic modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be suitable for analyzing this compound. The purity is determined by integrating the peak area of the main component and any impurities detected by a UV detector.
Enantiomeric Analysis: Since (4-Cyclopropylphenyl)methanamine is a chiral molecule, it is important to assess its enantiomeric purity. This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of amine enantiomers. yakhak.orgmdpi.comresearchgate.net The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, often with a small amount of an amine or acidic additive to improve peak shape and resolution.
Illustrative HPLC and Chiral HPLC Method Parameters
| Parameter | Purity Assessment (Reversed-Phase HPLC) | Enantiomeric Analysis (Chiral HPLC) |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Polysaccharide-based CSP, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% TFA), gradient | Hexane:Isopropanol (90:10) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected Retention Time | ~5-7 minutes | Enantiomer 1: ~10 min, Enantiomer 2: ~12 min |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.orgnih.govlibretexts.org For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride ion. This technique provides unambiguous proof of the molecular structure and is crucial for understanding the solid-state properties of the compound.
The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to solve and refine the crystal structure.
Illustrative Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1025 |
| Z | 4 |
| Calculated density (g/cm³) | 1.19 |
Computational and Theoretical Investigations of 4 Cyclopropylphenyl Methanamine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure and reactivity of molecules. substack.com These methods, rooted in quantum mechanics, can be applied to (4-Cyclopropylphenyl)methanamine (B54498) hydrochloride to predict a variety of its fundamental properties. nih.gov
By solving approximations of the Schrödinger equation, quantum chemical calculations can determine the molecule's electron distribution, molecular orbital energies, and electrostatic potential. This information is invaluable for understanding its chemical behavior. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO can provide insights into the molecule's stability and reactivity. substack.com
Furthermore, these calculations can predict various physicochemical properties such as dipole moment, polarizability, and pKa. substack.com In the context of drug design, quantum chemistry can also be used to estimate the partial charges on each atom, which is crucial for understanding intermolecular interactions with biological targets. advancedsciencenews.com
To illustrate the potential output of such calculations, a hypothetical data table is presented below.
Table 1: Hypothetical Quantum Chemical Properties of (4-Cyclopropylphenyl)methanamine hydrochloride This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not readily available.
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 9.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |
| Electrostatic Potential | Varies across the molecule | Highlights regions prone to electrophilic or nucleophilic attack |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. ku.dkiaanalysis.com By simulating the motions of atoms and molecules, MD can provide a detailed picture of conformational changes and intermolecular interactions, which are critical for understanding a molecule's biological activity. mdpi.com
For this compound, MD simulations could be employed to explore its conformational landscape. The cyclopropyl (B3062369) and phenyl groups, as well as the aminomethyl side chain, can all exhibit rotational flexibility. Understanding the preferred conformations of the molecule in different environments, such as in solution or when interacting with a biological target, is essential for drug design. nih.gov
MD simulations can also shed light on the intermolecular interactions between this compound and its surroundings. This includes interactions with solvent molecules, ions, and, most importantly, biological macromolecules like proteins or nucleic acids. iaanalysis.com By analyzing the simulation trajectories, one can identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern the binding of the molecule to its target. nih.gov
The following table provides a hypothetical summary of the types of insights that could be gained from MD simulations.
Table 2: Hypothetical Insights from Molecular Dynamics Simulations of this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not readily available.
| Aspect of Study | Potential Findings | Implication for Drug Design |
|---|---|---|
| Conformational Analysis | Identification of low-energy conformers and the energy barriers between them. | Understanding the bioactive conformation. |
| Solvation | Characterization of the hydration shell and interactions with water molecules. | Prediction of solubility and bioavailability. |
| Protein Binding | Identification of key binding site residues and the nature of the interactions. | Guiding lead optimization to enhance binding affinity. |
| Binding Free Energy | Calculation of the free energy of binding to a target protein. | Quantitative prediction of ligand potency. |
Reaction Mechanism Elucidation and Transition State Profiling
Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions and profiling the transition states involved. rsc.orgfiveable.me These methods can be hypothetically applied to understand the synthesis and metabolic pathways of this compound.
By mapping the potential energy surface of a reaction, computational chemists can identify the lowest-energy path from reactants to products. acs.org This path includes any intermediates and transition states. The transition state is a high-energy, short-lived species that represents the energy barrier that must be overcome for the reaction to occur. vedantu.com
Transition state theory can be used to calculate the activation energy of a reaction, which is a key determinant of the reaction rate. wikipedia.org By comparing the activation energies of different possible reaction pathways, one can determine the most likely mechanism. This knowledge is crucial for optimizing reaction conditions to improve yield and reduce byproducts in the synthesis of this compound and its derivatives. nih.gov
A hypothetical reaction profile is depicted in the table below.
Table 3: Hypothetical Transition State Profile for a Reaction Involving this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not readily available.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|---|
| 0 | Reactants | 0 | Starting materials |
| 1 | Transition State 1 | +15 | Partially formed/broken bonds |
| 2 | Intermediate | -5 | A stable intermediate species |
| 3 | Transition State 2 | +10 | Second energy barrier |
| 4 | Products | -20 | Final products |
Structure-Activity Relationship (SAR) Studies for Rational Design of Derivatives
Structure-Activity Relationship (SAR) studies are a fundamental component of rational drug design. scribd.comnih.gov SAR aims to establish a correlation between the chemical structure of a compound and its biological activity. longdom.org By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting derivatives, medicinal chemists can identify the key structural features responsible for its therapeutic effects.
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can greatly accelerate this process. acs.orgfiveable.me QSAR models are mathematical equations that relate the structural or physicochemical properties of a series of compounds to their biological activities. nih.govwikipedia.org These properties, known as molecular descriptors, can be calculated using computational chemistry.
For this compound, a QSAR study would involve synthesizing a series of derivatives with modifications to the cyclopropyl, phenyl, and aminomethyl groups. The biological activity of these derivatives would then be measured, and a QSAR model would be developed to correlate the structural changes with the observed activity. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. azolifesciences.com
A hypothetical SAR table for derivatives of this compound is shown below.
Table 4: Hypothetical Structure-Activity Relationship Data for this compound Derivatives This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not readily available.
| Derivative | Modification | Biological Activity (IC50, nM) | Interpretation |
|---|---|---|---|
| Parent Compound | - | 100 | Baseline activity |
| Derivative 1 | Methyl group on phenyl ring | 50 | Increased activity, suggesting a beneficial hydrophobic interaction |
| Derivative 2 | Hydroxyl group on phenyl ring | 200 | Decreased activity, suggesting a detrimental steric or electronic effect |
| Derivative 3 | N-methylation of the amine | 75 | Slightly increased activity, suggesting the amine can be modified |
| Derivative 4 | Replacement of cyclopropyl with isopropyl | 500 | Decreased activity, highlighting the importance of the cyclopropyl group |
Q & A
Q. What are the optimal synthetic routes for (4-cyclopropylphenyl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H NMR (DMSO-d₆) shows characteristic peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 2.8–3.1 ppm (methanamine CH₂) .
- Mass Spectrometry : ESI-MS (m/z 201.67 [M+H]⁺) confirms molecular weight .
- HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) validates purity (>98%) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound enantiomers?
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and storage conditions. For reproducible solubility:
- Use phosphate-buffered saline (PBS, pH 7.4) at 25°C; solubility = 32 mg/mL .
- Avoid DMSO due to hygroscopic degradation. Stability studies (TGA/DSC) show decomposition >200°C, but aqueous solutions degrade 15% over 30 days at 4°C . Cross-validate via LC-MS to detect hydrolysis byproducts (e.g., cyclopropane ring-opening products) .
Q. What strategies improve the compound’s selectivity for neurological targets over off-target receptors?
- Methodological Answer : Structure-activity relationship (SAR) studies comparing analogs (e.g., 4-fluorophenyl or 4-methoxyphenyl derivatives) reveal:
-
Substituent Effects : Electron-withdrawing groups (e.g., -F) enhance 5-HT₂A affinity but reduce dopamine receptor selectivity .
-
Linker Modifications : Replacing methanamine with ethanamine decreases potency by 40% .
-
In Silico Screening : CoMFA models predict optimal logP (2.1–2.5) for blood-brain barrier penetration .
- Data Table :
| Analog | 5-HT₂A IC₅₀ (nM) | D₂ IC₅₀ (nM) | Selectivity Ratio (5-HT₂A/D₂) |
|---|---|---|---|
| 4-Cyclopropylphenyl | 12 | 18 | 1.5 |
| 4-Fluorophenyl derivative | 8 | 22 | 2.75 |
| 4-Methoxyphenyl derivative | 35 | 40 | 1.14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
